molecular formula C46H56N12O7 B14397447 L-Histidyl-D-tryptophyl-L-seryl-L-tryptophyl-D-phenylalanyl-L-lysinamide CAS No. 87616-97-5

L-Histidyl-D-tryptophyl-L-seryl-L-tryptophyl-D-phenylalanyl-L-lysinamide

Cat. No.: B14397447
CAS No.: 87616-97-5
M. Wt: 889.0 g/mol
InChI Key: GZEARVBGZXXCAR-MQUJCCKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Histidyl-D-tryptophyl-L-seryl-L-tryptophyl-D-phenylalanyl-L-lysinamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of six amino acids: histidine, tryptophan, serine, tryptophan, phenylalanine, and lysine. It is used in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-D-tryptophyl-L-seryl-L-tryptophyl-D-phenylalanyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and yield. The synthesized peptides are then purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-D-tryptophyl-L-seryl-L-tryptophyl-D-phenylalanyl-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan and histidine residues.

    Reduction: Reduction reactions can modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized tryptophan or histidine residues, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Histidyl-D-tryptophyl-L-seryl-L-tryptophyl-D-phenylalanyl-L-lysinamide has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug candidate or a diagnostic tool.

    Industry: Utilized in the development of peptide-based materials and technologies.

Mechanism of Action

The mechanism of action of L-Histidyl-D-tryptophyl-L-seryl-L-tryptophyl-D-phenylalanyl-L-lysinamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

    L-Histidyl-D-tryptophyl-L-seryl-L-tryptophyl-D-phenylalanyl-L-lysinamide: Similar in structure but with different amino acid sequences.

    This compound: Another peptide with a similar sequence but different functional groups.

Uniqueness

This compound is unique due to its specific sequence and the presence of both L- and D-amino acids. This combination can confer unique properties, such as increased stability or specific biological activity, making it valuable for research and potential therapeutic applications.

Properties

CAS No.

87616-97-5

Molecular Formula

C46H56N12O7

Molecular Weight

889.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide

InChI

InChI=1S/C46H56N12O7/c47-17-9-8-16-36(41(49)60)54-43(62)37(18-27-10-2-1-3-11-27)56-44(63)39(20-29-23-52-35-15-7-5-13-32(29)35)57-46(65)40(25-59)58-45(64)38(19-28-22-51-34-14-6-4-12-31(28)34)55-42(61)33(48)21-30-24-50-26-53-30/h1-7,10-15,22-24,26,33,36-40,51-52,59H,8-9,16-21,25,47-48H2,(H2,49,60)(H,50,53)(H,54,62)(H,55,61)(H,56,63)(H,57,65)(H,58,64)/t33-,36-,37+,38+,39-,40-/m0/s1

InChI Key

GZEARVBGZXXCAR-MQUJCCKYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.